Product packaging for Heptadec-12-enoic acid(Cat. No.:CAS No. 75656-27-8)

Heptadec-12-enoic acid

Cat. No.: B14433025
CAS No.: 75656-27-8
M. Wt: 268.4 g/mol
InChI Key: VDBZSBZPSBQBTG-UHFFFAOYSA-N
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Description

Heptadec-12-enoic acid is a monounsaturated fatty acid of emerging interest in biochemical and pharmacological research. This compound features a 17-carbon chain with a double bond at the 12th position, a structure that serves as a valuable scaffold for investigating structure-activity relationships in lipid biology . Researchers utilize this and similar fatty acids to explore a range of potential biological activities, which may include metabolic and anti-inflammatory pathways . In a laboratory setting, this compound is a key intermediate for chemical synthesis and derivatization. It can be used in the development of novel compounds, such as 1,3,4-oxadiazole derivatives, for studying interactions with proteins like Human Serum Albumin (HSA) to understand drug transport and pharmacokinetics . Furthermore, studies on analogous fatty acids suggest potential applications in creating hydroxy fatty acids through biotransformation processes involving bacterial hydratase enzymes, expanding its utility in producing specialized chemicals . Applications: • Biochemical research on lipid metabolism and signaling . • Intermediate for the synthesis of more complex derivatives and potential pharmacophores . • Substrate for enzymatic studies, including investigations into fatty acid hydratase activity . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O2 B14433025 Heptadec-12-enoic acid CAS No. 75656-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75656-27-8

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadec-12-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6H,2-4,7-16H2,1H3,(H,18,19)

InChI Key

VDBZSBZPSBQBTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Isolation of Heptadec 12 Enoic Acid and Its Derivatives

Discovery and Isolation from Plant Sources

The plant kingdom has proven to be a source of a methylated derivative of Heptadec-12-enoic acid. The investigation into the essential oil of a common weed led to the identification of this unique fatty acid.

A significant discovery was the isolation of (Z)-6-Methyl-12-Heptadecenoic acid from the essential oil of Ageratum conyzoides, commonly known as billy goat weed. niscpr.res.in Through a process of bioassay-guided fractionation, researchers were able to isolate this unsaturated branched-chain fatty acid. niscpr.res.in Spectroscopic analysis, including 1H and 13C NMR, was instrumental in identifying the compound. niscpr.res.in The molecular formula was determined to be C18H34O2. niscpr.res.in This was the first report of an unsaturated fatty acid with insecticidal activity from this plant species. niscpr.res.in

Ageratum conyzoides has a long history of use in traditional medicine and has been the subject of extensive phytochemical research. ijariie.comnih.gov These investigations have revealed a wide array of chemical constituents within the plant, including alkaloids, flavonoids, terpenoids, chromenes, and sterols. nih.govjbcpm.comresearchgate.net Different parts of the plant, including the leaves, stems, flowers, and roots, have been analyzed, with the chemical composition and concentration of compounds varying between them. journalsarjnp.comsilae.it For instance, the essential oil content is different in the leaves and roots. silae.it The presence of various bioactive compounds justifies the traditional use of the plant for a range of ailments. ijariie.com The phytochemical profile of Ageratum conyzoides is diverse, with studies identifying compounds such as phenols, tannins, saponins, and coumarins. jbcpm.comjournalsarjnp.com

Table 1: Phytochemicals found in Ageratum conyzoides

Phytochemical Group Presence
Alkaloids
Flavonoids
Terpenoids
Saponins
Tannins
Phenols
Steroids
Coumarins

Source: ijariie.comjbcpm.comjournalsarjnp.com

Discovery and Isolation from Fungal Sources

The fungal kingdom is another rich source of novel chemical compounds, including derivatives of this compound. Endophytic fungi, which live within plant tissues, are particularly promising sources for new bioactive molecules. oup.com

A novel unsaturated aliphatic anhydride (B1165640) derivative, (Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic anhydride, was isolated from the endophytic fungus Aspergillus candidus T1219W1. researchgate.netresearchgate.net This fungus was found inhabiting the plant Pittosporum mannii. researchgate.netresearchgate.net The structure of this new compound was determined using 1D- and 2D-NMR and HR-EI experiments. researchgate.netresearchgate.net Along with this new anhydride, ten other known compounds were also isolated from the ethyl acetate (B1210297) extract of the fungus. researchgate.netresearchgate.netkab.ac.ugwiley.com

Table 2: Spectroscopic Data for (Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic anhydride

Data Type Value
Molecular Formula C20H34O4
Mass Spectrometry (HR-EI-MS) m/z 340.2628 [M]+
Infrared (FT-IR) (cm-1) 3435, 2250, 2125, 1635, 1015, 1010, 821, 758

Source: researchgate.net

Endophytic fungi are increasingly recognized as a prolific source of new and bioactive secondary metabolites, including a variety of fatty acids and their derivatives. oup.comtandfonline.com These microorganisms can produce compounds that are identical or similar to those found in their host plants. nih.gov Research has shown that endophytic fungi can produce a range of fatty acids, such as linoleic acid, oleic acid, and palmitic acid. oup.comjmb.or.kr The chemical diversity of compounds from endophytic fungi is vast, with many exhibiting interesting biological activities. nih.govfrontiersin.org The discovery of novel fatty acid amides and other derivatives from various endophytic fungal species highlights their potential as a source for new chemical entities. oup.comfrontiersin.org

Biosynthesis and Metabolic Pathways Involving Heptadec 12 Enoic Acid and Analogues

Enzymatic Conversion and Biotransformation Pathways

The transformation of unsaturated fatty acids is a key process in creating a diverse range of bioactive lipid molecules. Enzymes such as hydratases play a crucial role in these modifications.

Fatty acid hydratases (FAHs) are a class of enzymes that catalyze the regioselective addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids, resulting in the formation of hydroxy fatty acids (HFAs). researchgate.netmdpi.com This enzymatic hydration is an elegant and specific method for producing HFAs, which are valuable for various industrial applications and are challenging to synthesize chemically. mdpi.comnih.gov

FAHs are FAD-containing enzymes, although the FAD cofactor is thought to stabilize the enzyme's conformation rather than participating directly in the hydration reaction. mdpi.comresearchgate.net The proposed mechanism involves the activation of a water molecule by a glutamate (B1630785) residue, which then attacks the partially charged double bond of the fatty acid substrate. mdpi.comresearchgate.net These enzymes exhibit remarkable specificity for the position and configuration of the double bond. Key structural requirements for many known FAHs include a free carboxylic acid group, a specific distance between the double bond and the carboxyl group, a minimum chain length (often C14), and a cis configuration of the double bond. mdpi.com

Based on their regioselectivity, FAHs can be classified into different subtypes. For instance, cis-Δ9 subtypes specifically hydrate (B1144303) the double bond at the 9th carbon, while cis-Δ12 subtypes act on the double bond at the 12th position. researchgate.netresearchgate.net Given its structure, heptadec-12-enoic acid, with its double bond at the C-12 position, could theoretically be a substrate for a cis-Δ12 fatty acid hydratase, which would result in the formation of a 13-hydroxy fatty acid.

Table 1: Examples of Fatty Acid Hydratase-Mediated Reactions

Enzyme SourceSubstrateProductReference
Lactococcus lactisOleic acid10-Hydroxyoctadecanoic acid (10-HODA) jmb.or.kr
Lactococcus lactisLinoleic acid10-Hydroxyoctadecaenoic acid (10-HODEA) jmb.or.kr
Stenotrophomonas maltophiliaOleic acid10-Hydroxystearic acid (10-HSA) nih.gov
Lactobacillus acidophilusLinoleic acid13-Hydroxy-cis-9-octadecenoic acid nih.gov

This table is generated based on the provided text and is for illustrative purposes.

The range of known hydroxy fatty acids is continually expanding through the discovery and characterization of novel fatty acid hydratases from various microorganisms. researchgate.netnih.gov Initially, research focused on oleate (B1233923) hydratases that convert oleic acid to 10-hydroxystearic acid. researchgate.net However, recent bioinformatics-driven approaches have identified a multitude of new FAHs with diverse substrate specificities and regioselectivities. researchgate.netnih.gov

This expansion allows for the biosynthesis of a wider variety of HFAs, including those derived from polyunsaturated fatty acids (PUFAs) and fatty acids of different chain lengths. researchgate.netnih.gov For example, some bacterial FAHs have been shown to act on C14 to C22 fatty acids, targeting double bonds at positions such as cis-9, -11, -12, -13, or -14. researchgate.netgoogle.com The discovery of FAHs that can hydrate C20 and C22 PUFAs, such as arachidonic acid and docosahexaenoic acid (DHA), highlights the catalytic versatility of these enzymes. nih.gov Furthermore, dual-protein systems, combining two FAHs with different regioselectivities, have been successfully used to enhance the production of di-hydroxy fatty acids. researchgate.netnih.gov This progress in identifying and engineering FAH variants is crucial for the cost-effective and sustainable production of a broad spectrum of HFAs for industrial and medicinal use. nih.govacs.org

Microbial Biotransformation of Fatty Acids

Microorganisms are prolific producers of enzymes capable of modifying fatty acids. The microbial conversion of fatty acids is a key biotechnological strategy for producing valuable derivatives like HFAs. nih.govresearchgate.net

Various bacterial species possess sophisticated metabolic pathways for utilizing fatty acids as carbon and energy sources. These pathways often involve the transformation of fatty acids into more functionalized molecules, including HFAs. nih.gov The degradation of fatty acids in microorganisms typically proceeds through pathways like β-oxidation. researchgate.netresearchgate.netbiorxiv.org However, bacteria have also evolved detoxification mechanisms to cope with the toxicity of certain unsaturated fatty acids, one of which is the hydration of double bonds to form less toxic HFAs. nih.govebi.ac.uk

Specific bacterial strains have been identified as potent agents for fatty acid biotransformation:

Lactobacillus species: Strains like Lactobacillus plantarum and Lactobacillus acidophilus have been shown to convert unsaturated fatty acids into HFAs. mdpi.comjmb.or.krnih.gov L. acidophilus, for instance, contains a hydratase that can convert linoleic acid into 13-hydroxy-cis-9-octadecenoic acid. nih.gov

Stenotrophomonas species: Stenotrophomonas maltophilia and Stenotrophomonas nitritireducens are known to possess oleate hydratases that convert oleic acid and other unsaturated fatty acids into 10-hydroxy fatty acids. mdpi.comnih.gov

Pseudomonas putida: This bacterium is known for its AlkBGT hydroxylation system, which can catalyze the ω-hydroxylation of medium-chain fatty acids. frontiersin.org

Bacillus subtilis: This bacterium uses the transcriptional regulator FapR to control fatty acid biosynthesis, demonstrating a well-regulated system for managing fatty acid pools. researchgate.net

The metabolism of exogenous fatty acids in bacteria involves uptake systems (like the FadL transporter) and activation steps, often converting the fatty acid into an acyl-CoA or acyl-ACP thioester, which can then enter various metabolic pathways, including β-oxidation or phospholipid synthesis. researchgate.netbiorxiv.orgnih.gov

Plant Fatty Acid Synthesis Mechanisms (General Context)

Plants synthesize a vast array of fatty acids, which serve as building blocks for membranes, storage lipids, and signaling molecules. The synthesis of standard long-chain fatty acids is a well-understood process that provides the precursors for more unusual fatty acids.

The de novo synthesis of fatty acids in plants occurs primarily in the plastids. aocs.orgwiley.comresearchgate.net The process starts with acetyl-CoA, which is derived from photosynthate. aocs.org Two key multi-enzyme complexes are responsible for this pathway:

Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed and highly regulated step, the carboxylation of acetyl-CoA to form malonyl-CoA. aocs.orgresearchgate.net

Fatty Acid Synthase (FAS): Plants have a Type II FAS system, which is a dissociable complex of individual enzymes. aocs.orgwiley.com The growing fatty acid chain is attached to an Acyl Carrier Protein (ACP). The cycle begins with the condensation of acetyl-CoA and malonyl-ACP. nih.gov This is followed by a series of four reactions—reduction, dehydration, and a second reduction—that add two carbons to the acyl chain in each cycle. aocs.orgwiley.com

This process typically produces the saturated fatty acids palmitate (C16:0) and stearate (B1226849) (C18:0), which are then released from ACP. aocs.org These C16 and C18 fatty acids are the primary products and serve as precursors for the synthesis of other fatty acids, including unsaturated and very-long-chain fatty acids (VLCFAs). wiley.comnih.gov The elongation of C18 fatty acids to produce VLCFAs (C20 and longer) occurs in the endoplasmic reticulum by a membrane-bound elongase complex, which sequentially adds two-carbon units from malonyl-CoA. wiley.commdpi.com It is conceivable that odd-chain fatty acids like heptadecanoic acid (C17:0), the saturated counterpart to this compound, could be synthesized starting from an odd-chain primer like propionyl-CoA instead of acetyl-CoA in the de novo synthesis pathway, followed by desaturation to introduce the double bond.

Compound Index

Desaturation and Elongation Processes in Odd-Chain Fatty Acids

The synthesis of long-chain fatty acids, including odd-chain variants, is a fundamental biological process. De novo synthesis primarily yields 16-carbon palmitic acid and, to a lesser extent, 18-carbon stearic acid. ijs.si However, a significant portion of fatty acids in many tissues are longer than 18 carbons, indicating the crucial role of elongation and desaturation processes. ijs.si Odd-chain fatty acids (OCFAs) like heptadecanoic acid (C17:0) are found in various natural sources, including dairy products. wikipedia.org Their biosynthesis can occur when propionyl-CoA, a three-carbon molecule, is used as a primer instead of acetyl-CoA by fatty acid synthase. molbiolcell.org

Once formed, these saturated odd-chain fatty acids can undergo further modifications through desaturation and elongation. Desaturation introduces double bonds into the fatty acyl chain, a process catalyzed by enzymes called desaturases. wikipedia.org These enzymes are specific to the position where they introduce the double bond. wikipedia.org For instance, Δ9 desaturase introduces a double bond at the 9th carbon position. ijs.si The elongation of long-chain fatty acids occurs in the endoplasmic reticulum and mitochondria, adding two-carbon units to the chain. ijs.si This process involves a series of reactions that are similar to de novo synthesis but are carried out by separate, membrane-bound enzymes. wikipedia.org

The production of specific isomers of unsaturated odd-chain fatty acids, such as heptadecenoic acid, depends on the interplay between these desaturation and elongation pathways. For example, the desaturation of palmitic acid (16:0) at the C6 position by fatty acid desaturase 2 (FADS2) produces sapienic acid (16:1n-10), which can then be elongated to an 18-carbon fatty acid. mdpi.com While direct evidence for the specific desaturation and elongation pathway producing this compound is not extensively detailed in the provided search results, the general principles of fatty acid modification suggest it would be formed from a shorter saturated or unsaturated odd-chain precursor through the action of specific elongase and desaturase enzymes.

Mammalian Metabolic Pathways Involving Heptadecenoic Acid Isomers (General Context)

In mammals, odd-chain fatty acids and their unsaturated derivatives are metabolized through pathways similar to their even-chain counterparts, with some key differences, particularly in the final stages of oxidation. nih.govwikipedia.org Heptadecenoic acid isomers, as odd-chain unsaturated fatty acids, are subject to these metabolic routes.

Upon ingestion or synthesis, these fatty acids can be incorporated into cellular lipids, such as phospholipids (B1166683) in cell membranes and triglycerides for energy storage. wikipedia.orgscribd.com The presence of a cis double bond in unsaturated fatty acids, like that in many heptadecenoic acid isomers, introduces a kink in the fatty acid chain. wikipedia.org This structural feature is important for maintaining the fluidity of cell membranes. wikipedia.org

The metabolism of heptadecenoic acid isomers for energy production involves their breakdown through beta-oxidation. nih.govwikipedia.org This process occurs within the mitochondria and, for very long-chain fatty acids, also in peroxisomes. nih.gov

For beta-oxidation to occur in the mitochondria, long-chain fatty acids must first be transported from the cytosol into the mitochondrial matrix. nih.govaocs.org This transport is a regulated, multi-step process. Initially, fatty acids are activated by the attachment of coenzyme A (CoA) to form fatty acyl-CoA, a reaction catalyzed by acyl-CoA synthetase. wikipedia.orgjjcollegeara.co.in

The transport of the fatty acyl-CoA across the inner mitochondrial membrane is facilitated by the carnitine shuttle system. nih.govjjcollegeara.co.in Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, converts the fatty acyl-CoA to fatty acylcarnitine. nih.gov This molecule is then transported across the inner membrane by a specific carrier protein. jjcollegeara.co.in Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) converts the fatty acylcarnitine back to fatty acyl-CoA, which can then enter the beta-oxidation spiral. jjcollegeara.co.in

Beta-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids, with two-carbon units being sequentially cleaved off as acetyl-CoA in each cycle. nih.govwikipedia.org However, the final round of beta-oxidation for an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon molecule. nih.govjjcollegeara.co.in This propionyl-CoA is then converted in a three-step process to succinyl-CoA, an intermediate of the citric acid cycle. jjcollegeara.co.inyoutube.com This conversion allows the complete oxidation of odd-chain fatty acids for energy production. jjcollegeara.co.in For unsaturated fatty acids like heptadecenoic acid, additional enzymes are required to handle the double bonds during beta-oxidation. nih.gov

Biological Activities and Mechanistic Investigations of Heptadec 12 Enoic Acid and Its Derivatives Non Human Models

Insecticidal and Growth Regulatory Activities

(Z)-6-Methyl-12-heptadecenoic acid, an unsaturated branched-chain fatty acid isolated from the essential oil of Ageratum conyzoides, has demonstrated notable insecticidal and growth-regulating effects on the desert locust, Schistocerca gregaria. researchgate.netniscpr.res.in Bioassay-guided fractionation of the plant's essential oil led to the identification of this compound as a key bioactive constituent. niscpr.res.in

Topical application of (Z)-6-methyl-12-heptadecenoic acid to fifth-instar nymphs of S. gregaria resulted in significant nymphal mortality. niscpr.res.in Beyond lethality, the compound acts as an insect growth regulator (IGR), interfering with the normal molting process from nymph to adult. niscpr.res.in This disruption leads to the emergence of abnormal adults with distinct morphological defects. niscpr.res.in The research identified this as the first report of a methyl-substituted long-chain unsaturated fatty acid from A. conyzoides exhibiting such toxic and growth regulatory activities. niscpr.res.in

Table 1: Effects of Topical Application of (Z)-6-Methyl-12-Heptadecenoic Acid on 5th Instar Schistocerca gregaria Nymphs

Treatment Group Nymphal Mortality (%) Abnormal Adult Emergence (%) Normal Adult Emergence (%)
Compound 1 36 17 47
Control 0 0 100

Data sourced from a study where the compound was applied topically at 30 µ g/nymph . Each value represents the mean of five separate tests. niscpr.res.in

The growth-regulating activity of (Z)-6-methyl-12-heptadecenoic acid manifests as significant disturbances during the nymphal-adult molt of Schistocerca gregaria. researchgate.netniscpr.res.in These disturbances result in mortality and the development of severe morphological deformities. researchgate.net

The most characteristic deformity observed in the emerged adults is the incomplete expansion of the fore-wings, resulting in significantly shortened wings. researchgate.netniscpr.res.in This malformation is a clear indicator of the compound's interference with the metamorphic processes. niscpr.res.in The application of the essential oil of Ageratum conyzoides, from which the compound is derived, also showed high nymphal mortality (91%) and the development of nymphal-adult intermediates in S. gregaria. researchgate.net These findings underscore the potential of heptadec-12-enoic acid derivatives to disrupt insect development, leading to non-viable or malformed individuals. researchgate.netniscpr.res.in

Antimicrobial Potential

A novel unsaturated aliphatic anhydride (B1165640) derivative, (Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride, has been identified from the endophytic fungus Aspergillus candidus. researchgate.netwiley.com This compound was isolated from an ethyl acetate (B1210297) extract of the fungus, which was found inhabiting Pittosporum mannii. researchgate.net Investigations into its biological activity revealed its potential as an antibiofilm agent. researchgate.net

The compound's efficacy was tested against mature biofilms of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The study demonstrated good antibiofilm activity, with a notable ability to eradicate established biofilms. researchgate.net The minimum biofilm eradication concentration (MBEC50), the concentration required to eradicate 50% of the biofilm, was determined for this compound against the tested bacterial strains. researchgate.net

Table 2: Biofilm Inhibition by (Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic Anhydride

Bacterial Strain Compound MBEC₅₀ (µg/mL)
Staphylococcus aureus (Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic anhydride 64
Escherichia coli (Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic anhydride >128

Data sourced from a study assessing the ability of the isolated compound to alter mature biofilms. researchgate.net

Fatty acids and their derivatives are recognized for their antimicrobial properties, with their activity being highly dependent on their chemical structure. nih.govnih.govrsc.org Key structural variables that influence bactericidal properties include carbon chain length, the degree and configuration of unsaturation (cis vs. trans), and the nature of the functional group. nih.govnih.gov

Generally, fatty acids are more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govrsc.org Studies have shown that for saturated fatty acids, a chain length of 12 carbons (lauric acid) is often the most inhibitory against Gram-positive organisms. nih.govnih.gov Unsaturation tends to increase activity; for instance, monoenoic acids are typically more inhibitory than their saturated counterparts. nih.govnih.gov However, the relationship is not linear, as dienoic acids can be more active than monoenoic acids, while further increases in unsaturation may lead to decreased activity. nih.govnih.gov Esterification of the carboxyl group generally reduces antimicrobial activity, with monoglycerides (B3428702) being a notable exception, as they often retain potent activity. nih.govacademax.com In contrast to fatty acids and their esters, amine derivatives have shown a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative organisms. nih.gov

Certain isomers of heptadecenoic acid have been identified as potent antifungal agents. nih.govnih.gov For example, cis-9-heptadecenoic acid, an antifungal fatty acid produced by the biocontrol agent Pseudozyma flocculosa, inhibits the mycelial growth and conidial germination of various fungi. nih.gov The sensitivity of different fungal species to this fatty acid varies considerably. nih.gov

Research into the mechanism of action suggests that the primary target of these antifungal fatty acids is the cell membrane. nih.govnih.gov The proposed sequence of events involves the partitioning of the fatty acid into the fungal membrane, which leads to an increase in membrane fluidity. nih.gov The extent of this disruption is dependent on the intrinsic sterol content of the fungal membrane, which normally acts as a fluidity buffer. nih.gov Fungi with lower sterol content are generally more sensitive. nih.gov This increased fluidity and disorder can cause conformational changes in membrane proteins, leading to increased permeability and, ultimately, cytoplasmic disintegration. nih.govnih.gov Hydroxy unsaturated fatty acids (HUFA) have also been studied, with findings indicating they are more effective against filamentous fungi than yeasts. scholaris.ca The antifungal activity of HUFAs appears to be strongest when the hydroxyl group is located near the center of the carbon chain. scholaris.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
(Z)-6-Methyl-12-Heptadecenoic acid
(Z)-(12Z)-Heptadec-12-enoic-2′-hydroxypropanoic anhydride
cis-9-Heptadecenoic acid

Proposed Biological Mechanisms of Action

The biological effects of this compound and its related derivatives in non-human models, particularly in microbial and insect systems, are primarily attributed to their ability to interact with and disrupt cellular structures and processes. The mechanisms involve physical perturbation of cell membranes and interference with specific cellular targets, leading to outcomes such as growth inhibition, cytotoxicity, and developmental disruption.

Unsaturated and branched-chain fatty acids are known to play a crucial role in modulating the physical state of cell membranes. nih.gov Their primary mechanism of action involves altering membrane fluidity and disrupting the cellular homeostasis that is vital for organism survival. nih.govfrontiersin.org

Antifungal fatty acids, typically those with a chain length of 16 to 19 carbons that are unsaturated or possess methyl branching, can readily integrate into the fungal cell membrane. tandfonline.com The presence of cis double bonds introduces fixed kinks in the acyl chain, causing the fatty acid to occupy a larger cross-sectional area within the membrane compared to saturated fatty acids. tandfonline.com This integration disrupts the ordered packing of neighboring phospholipid acyl chains, leading to an increase in membrane fluidity and disorder. tandfonline.comtandfonline.com This physical disturbance can cause conformational changes in membrane-bound proteins, leakage of intracellular contents, and eventual cell death. tandfonline.comfrontiersin.orgfrontiersin.org

An isomer of this compound, cis-9-heptadecenoic acid, exemplifies this mechanism. Produced by microorganisms like Pseudomonas spp. and the biocontrol agent Pseudozyma flocculosa, this fatty acid has been shown to exert antifungal activity. frontiersin.orgfrontiersin.orgnih.gov Its mode of action involves partitioning into the fungal membrane, which increases membrane fluidity. nih.govnih.gov This leads to a cascade of detrimental effects, including cytoplasmic disintegration and cell death in sensitive fungi such as the plant pathogen Botrytis cinerea. nih.govfrontiersin.org The sensitivity of a fungus to such fatty acids has been linked to its intrinsic membrane composition, particularly a low sterol content, which facilitates greater disruption. nih.govmdpi.com

Table 1: Research Findings on Membrane Disruption by Fatty Acids

Fatty Acid TypeMechanism of ActionEffect on Cell MembraneConsequence for OrganismKey References
Unsaturated Fatty Acids (general)Integration into the phospholipid bilayer, causing physical disruption due to "kinked" structure.Increases membrane fluidity and disorder; can lead to pore formation.Leakage of intracellular components, conformational changes in membrane proteins, cell death. tandfonline.comfrontiersin.org
Branched-Chain Fatty AcidsDisrupts the packing of phospholipid acyl chains.Increases membrane fluidity and permeability.Perturbation of cellular homeostasis. tandfonline.com
cis-9-Heptadecenoic AcidPartitions into the fungal membrane.Increases membrane fluidity, leading to higher membrane disorder.Inhibition of mycelial growth and conidial germination; cytoplasmic disintegration in sensitive fungi. nih.govnih.gov

Beyond general membrane perturbation, specific isomers and derivatives of this compound have been identified to interact with targets in microbial and insect systems, leading to distinct biological outcomes.

In microbial systems, a derivative isolated from the endophytic fungus Aspergillus candidus, identified as (Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride, has demonstrated notable antibiofilm activity. researchgate.netwiley.com This compound was effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net While the precise mechanism is not fully elucidated, the activity against biofilms—structured communities of bacteria encased in a self-produced matrix—suggests interference with processes crucial for biofilm formation or maintenance, such as quorum sensing, adhesion, or matrix production. nih.govmdpi.comjmb.or.kr

In insect systems, a branched-chain derivative, (Z)-6-methyl-12-heptadecenoic acid, isolated from the essential oil of Ageratum conyzoides, has been identified as a potent insecticidal and growth-regulating agent against the desert locust, Schistocerca gregaria. niscpr.res.inresearchgate.net This compound was found to cause significant mortality and disrupt the molting process from nymph to adult, resulting in physical deformities like incompletely expanded fore-wings. niscpr.res.in This suggests an interaction with specific physiological pathways essential for insect development and metamorphosis, potentially targeting the nervous system or hormonal regulation. niscpr.res.inresearchgate.net The fatty acid heptadecenoic acid has also been noted as a bioactive component of the edible insect Polyrhachis vicina. frontiersin.org Furthermore, fatty acid derivatives released during fungal-insect interactions are known to be involved in complex defense and pathogenesis mechanisms, including the inhibition of key insect immune enzymes like phospholipase A2. frontiersin.orgnih.gov

Table 2: Biological Activities of this compound and Its Derivatives in Non-Human Models

CompoundSource OrganismTarget Organism/SystemObserved Biological ActivityKey References
(Z)-6-methyl-12-heptadecenoic acidAgeratum conyzoides (billy goat weed)Schistocerca gregaria (desert locust)Insecticidal; growth regulation disruption (e.g., deformed wings). niscpr.res.inresearchgate.net
(Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydrideAspergillus candidus (endophytic fungus)Staphylococcus aureus, Escherichia coliAntibiofilm activity. researchgate.netwiley.com
cis-9-Heptadecenoic acidPseudozyma flocculosa, Pseudomonas spp.Botrytis cinerea and other fungiAntifungal via membrane disruption. frontiersin.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Heptadec 12 Enoic Acid

General Principles of Fatty Acid Synthesis and Modification

The synthesis and modification of fatty acids are fundamental biochemical processes. In most organisms, fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the primary two-carbon donor for chain elongation. The iterative cycle of condensation, reduction, dehydration, and another reduction, catalyzed by fatty acid synthase (FAS) systems, typically results in the production of palmitate (a 16-carbon saturated fatty acid).

Subsequent modifications introduce structural diversity. These modifications include:

Elongation: Longer-chain fatty acids are formed by adding two-carbon units, often in the endoplasmic reticulum. Malonyl-CoA is the typical donor for these reactions.

Desaturation: The introduction of double bonds into the acyl chain is catalyzed by desaturase enzymes, which are located in the endoplasmic reticulum. These enzymes create cis-double bonds at specific positions. Animal desaturases are generally unable to introduce double bonds beyond the Δ9 position, making fatty acids like linoleic and linolenic acid essential dietary components.

Hydroxylation: Hydroxyl groups can be added to the fatty acid chain by hydroxylase enzymes, creating hydroxy fatty acids.

From a chemical synthesis perspective, the construction of specific unsaturated fatty acids can be achieved through various established organic chemistry reactions. These include Wittig reactions for creating double bonds at defined locations and olefin metathesis, which allows for the rearrangement and formation of carbon-carbon double bonds.

Synthetic Routes to Heptadec-12-enoic Acid Derivatives

While specific, detailed synthetic routes for this compound are not extensively documented in mainstream literature, its derivatives have been identified and synthesized. A notable naturally occurring derivative, (Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride (B1165640) , was isolated from the endophytic fungus Aspergillus candidus. researchgate.net The discovery of this complex molecule confirms the existence of the this compound backbone in nature and suggests biosynthetic pathways capable of its production and subsequent esterification. researchgate.net

The synthesis of simple esters, such as methyl heptadec-12-enoate , can be achieved through standard acid-catalyzed esterification of the parent fatty acid with an alcohol like methanol. This reaction is analogous to the synthesis of other fatty acid methyl esters. A key challenge in this process is to use conditions, such as moderate temperatures (e.g., 60–80°C), that avoid the isomerization of the cis-double bond.

Chemical Derivatization for Biological Activity Modulation

The modification of fatty acid structures is a key strategy for developing new therapeutic agents and bioactive molecules. nih.govrsc.org By attaching various functional groups or heterocyclic scaffolds to the fatty acid chain, researchers can alter properties like solubility, stability, and biological target affinity. rsc.org

Synthesis of Heterocyclic-Fatty Acid Hybrid Molecules

The fusion of fatty acids with heterocyclic compounds is a burgeoning field in medicinal chemistry, aiming to create hybrid molecules with enhanced or novel biological activities. rsc.orgresearchgate.net Although research specifically detailing the use of this compound in these syntheses is limited, the general strategies employed for other long-chain fatty acids are directly applicable.

Common synthetic strategies include:

Reaction of Fatty Acid Hydrazides: Fatty acids can be converted to their corresponding hydrazides. These intermediates are highly versatile and can be cyclized with various reagents to form a range of heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,2,4-triazines. arabjchem.orgsemanticscholar.org For example, reacting a fatty acid hydrazide with carbon disulfide yields an oxadiazole-thione, while reaction with an isothiocyanate can lead to triazole-thiones.

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli or Hantzsch reactions, provide an efficient pathway to complex heterocyclic structures in a single step. researchgate.net These reactions can incorporate a fatty acid derivative, an aldehyde, and a urea (B33335) or ammonia (B1221849) source to generate dihydropyrimidinones or polyhydroquinolines with a fatty acid tail. rsc.orgresearchgate.net

Condensation Reactions: Direct condensation of a fatty acid with a suitable bifunctional molecule is another common route. For instance, reacting various fatty acids with 2-aminothiophenol (B119425) can produce 2-substituted benzothiazoles, a scaffold found in many bioactive compounds. ajol.info

The table below summarizes representative yields for the synthesis of benzothiazole (B30560) derivatives from various fatty acids, illustrating a common derivatization strategy.

Fatty Acid PrecursorProductReaction ConditionsYield (%)Reference
Palmitic acid2-(Pentadecyl)-benzothiazoleMicrowave, 180W, 4 min92 ajol.info
Stearic acid2-(Heptadecyl)-benzothiazoleMicrowave, 180W, 4 min94 ajol.info
Oleic acid2-(Heptadec-8-enyl)-benzothiazoleMicrowave, 180W, 5 min95 ajol.info
Ricinoleic acid2-(11-Hydroxyheptadec-8-enyl)-benzothiazoleMicrowave, 180W, 5 min90 ajol.info

Enzymatic Synthesis of Fatty Acid Derivatives

Enzymes offer a powerful and highly selective alternative to traditional chemical catalysis for modifying fatty acids. scielo.br Lipases, in particular, are widely used for the synthesis of esters due to their high efficiency, mild reaction conditions, and ability to function in non-aqueous environments. scielo.brresearchgate.net This versatility allows for a range of bioconversion reactions, including esterification, alcoholysis, and acidolysis. scielo.br

Immobilized lipases are often preferred in industrial applications as they can be easily recovered and reused. A prominent example is the lipase (B570770) from Candida antarctica (often denoted as CALB or Novozym 435), which is known for its broad substrate specificity and stability. mdpi.comgoogle.com

Enzymatic synthesis can be used to produce a variety of derivatives:

Simple Esters: Direct esterification of a fatty acid with an alcohol.

Sugar Esters: Reaction of fatty acids with monosaccharides like glucose to create sugar fatty acid esters, which have applications as biodegradable surfactants and antimicrobial agents. mdpi.com

Wax Esters: Esterification of a fatty acid with a long-chain fatty alcohol.

Research has shown that lipase-catalyzed esterification can achieve very high conversion rates. For example, the synthesis of glucose fatty acid esters using immobilized Candida antarctica lipase has been shown to reach total conversion of the reactants. mdpi.com This high efficiency, combined with the mild conditions that preserve sensitive chemical structures like double bonds, makes enzymatic synthesis an attractive strategy for producing derivatives of this compound.


Advanced Analytical Methodologies for Characterization and Quantification of Heptadec 12 Enoic Acid

Spectroscopic Characterization Techniques

The structural elucidation and characterization of heptadec-12-enoic acid, a monounsaturated fatty acid, rely on a suite of advanced analytical methodologies. Spectroscopic techniques are particularly crucial in providing detailed information about its molecular structure, including the carbon framework, the position and geometry of the double bond, and the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about this compound by analyzing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms (protons) in this compound. The spectrum shows characteristic signals corresponding to different proton groups within the molecule. magritek.commagritek.com

Generally, in the ¹H NMR spectra of unsaturated fatty acids, the olefinic protons (–CH=CH–) appear in the region of 5.2–5.5 ppm. nih.gov Protons on the alpha-CH₂ group, adjacent to the carbonyl group, are typically found around 2.2 ppm. youtube.com The terminal methyl (CH₃) group protons usually resonate at approximately 0.9 ppm, while the bulk of the methylene (B1212753) (CH₂) protons in the long aliphatic chain overlap in the 1.2-1.6 ppm range. nih.govyoutube.com Protons on the methylene groups adjacent to the double bond (allylic protons) are shifted downfield to around 2.0 ppm. nih.gov

A study on a derivative of this compound, (Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride (B1165640), showed an olefinic proton signal at δH 5.72. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Terminal CH₃ ~0.9
(CH₂)n in aliphatic chain ~1.2-1.6
Allylic CH₂ ~2.0
α-CH₂ to COOH ~2.2-2.3
Olefinic -CH=CH- ~5.3-5.4
Carboxylic Acid -COOH Variable, often broad
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Double Bond Position

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of this compound. The larger chemical shift range of ¹³C NMR allows for the resolution of individual carbon signals, which is crucial for confirming the chain length and the precise location of the double bond. magritek.com

For unsaturated fatty acids, the carbonyl carbon (C=O) of the carboxylic acid group typically resonates in the range of 170–175 ppm. vulcanchem.com The olefinic carbons of the double bond (–C=C–) are found between 130–132 ppm. vulcanchem.com The methoxy (B1213986) carbon in fatty acid methyl esters (FAMEs) appears around 51–52 ppm. vulcanchem.com In a study of (Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride, the olefinic carbons were assigned to signals at δC 132.9 and 134.0 ppm. researchgate.net The various methylene carbons along the aliphatic chain and the terminal methyl carbon have characteristic shifts in the upfield region of the spectrum. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Terminal CH₃ (C-17) ~14
(CH₂)n in aliphatic chain ~22-34
Allylic CH₂ (C-11, C-14) ~27-30
α-CH₂ to COOH (C-2) ~34
Olefinic -CH=CH- (C-12, C-13) ~130
Carbonyl C=O (C-1) ~179-180
2D-NMR Techniques (e.g., TOCSY, HMBC) for Connectivity and Structure Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the atoms in the this compound molecule. libretexts.org

Correlation Spectroscopy (COSY) : This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. It is used to trace the proton-proton connectivities within the fatty acid chain, for instance, linking the olefinic protons to their adjacent allylic protons. magritek.com

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations beyond direct neighbors, showing couplings between all protons within a spin system. This can be particularly useful for identifying the complete network of coupled protons in the aliphatic chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. magritek.com

In the analysis of a related unsaturated anhydride, 2D NMR experiments like ¹H-¹H COSY, HSQC, and HMBC were vital for the complete structural characterization. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group and Double Bond Configuration (e.g., Z-geometry)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for providing information about the stereochemistry of the double bond.

Carboxylic Acid Group : The carboxylic acid functional group gives rise to two characteristic, strong absorption bands. The carbonyl (C=O) stretching vibration appears in the region of 1700-1725 cm⁻¹. The hydroxyl (O-H) stretching of the carboxylic acid produces a very broad band that spans from approximately 2500 to 3300 cm⁻¹. pressbooks.pub

Alkene Group : The presence of the carbon-carbon double bond is indicated by a C=C stretching vibration, which typically appears as a weak to moderate band between 1620-1680 cm⁻¹. pressbooks.pub The stretching vibration of the vinylic C-H bonds (=C-H) is observed at a higher frequency than that of aliphatic C-H bonds, generally in the range of 3000-3100 cm⁻¹. orgchemboulder.commvpsvktcollege.ac.in

Z-geometry (cis-configuration) : The configuration of the double bond can often be determined by the out-of-plane C-H bending (wagging) vibrations. For a cis or Z-disubstituted alkene, a characteristic strong band is typically observed in the region of 675-730 cm⁻¹. mvpsvktcollege.ac.in This is a key diagnostic peak for establishing the Z-geometry of the double bond in this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound (Z-isomer)

Functional Group/Vibration Characteristic Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong
=C-H Stretch (Alkene) 3000-3100 Medium
C-H Stretch (Alkane) 2850-2960 Strong
C=O Stretch (Carboxylic Acid) 1700-1725 Strong
C=C Stretch (Alkene) 1620-1680 Weak to Medium
=C-H Bend (Z-alkene, out-of-plane) 675-730 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to deduce structural information, including the location of the double bond, through the analysis of fragmentation patterns.

Under electrospray ionization (ESI) in negative ion mode, fatty acids readily deprotonate to form abundant [M-H]⁻ ions. acs.org For this compound (C₁₇H₃₂O₂), the expected molecular weight is 268.4 g/mol , and the [M-H]⁻ ion would be observed at an m/z of 267.3. vulcanchem.comnih.gov

Collision-induced dissociation (CID) of the [M-H]⁻ ion of monounsaturated fatty acids can be challenging for double bond localization because fragmentation is often dominated by the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxyl group. researchgate.netnih.gov However, more advanced MS techniques can be employed:

Ozonolysis-Mass Spectrometry (OzID) : This method involves reacting the analyte ions with ozone within the mass spectrometer. The ozone cleaves the double bond, producing two fragment ions whose masses directly indicate the original position of the double bond. researchgate.net

Electron-Activated Dissociation (EAD) : EAD is a fragmentation technique that can generate diagnostic fragments by cleaving carbon-carbon bonds along the acyl chain, allowing for the unambiguous assignment of the double bond position. sciex.com

Derivatization : Chemical derivatization of the carboxylic acid group can alter the fragmentation pathways to promote charge-remote fragmentation, which yields more structurally informative fragments related to the double bond position. sciex.com

The fragmentation of underivatized monounsaturated fatty acids in ESI-MS/MS is often minimal, but specific techniques can enhance the generation of structurally diagnostic ions. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
(Z)-(12Z)-heptadec-12-enoic-2′-hydroxypropanoic anhydride
Heptadecanoic acid
Methyl heptadecanoate
p-Toluenesulfonic acid
Oleic acid
Vaccenic acid
Arachidonic acid
Docosahexaenoic acid
Caproleic acid
α-Eleostearic acid
β-Eleostearic acid
Punicic acid
Palmitic acid
Stearic acid
Linoleic acid
Alpha-linolenic acid
Eicosapentaenoic acid
Citramalic acid
L-Aspartic acid
Cinnamic acid
Octane
1-Octene
2-Hexanone
Ethyl benzene
Cyclobutanol
2-Butanone
Ethyl vinyl ether
2-Methyl-2-propen-1-ol
2-Methylpropanal
Methanol
1-Pentene
Chlorflavonin A
Chlorfavonin
5,4'-dihydroxy-7,8-dimethoxyflavone
3-hydroxyterphenyllin
1,4-dimethoxy-2,4,"4″-trihydroxy-pterphenyllin
Ursolic acid
Oleanolic acid
Prunetin
6,10-O-ditransferuloylcatalpol
6,6′-O-ditransferuloylcatapal
Vitexin
Isovitexin
22-hydroxyhopan-3-one
Terphyl acid
Terphyl diacid
Candidusin B
High-Resolution Mass Spectrometry (HR-EI-MS, LR-FAB-MS) for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of molecules by providing highly accurate mass measurements. When coupled with electron ionization (EI), a hard ionization technique, it generates reproducible fragmentation patterns that are crucial for structural elucidation. thermofisher.com While EI can cause extensive fragmentation, which can be a double-edged sword, it is invaluable for creating mass spectral libraries used for compound identification. thermofisher.comlipidmaps.org The fragmentation of fatty acids under EI conditions can aid in structural analysis. lipidmaps.org For fatty acid methyl esters (FAMEs), a characteristic fragmentation pattern often includes a base peak at m/z 74. vulcanchem.com

Low-resolution fast atom bombardment mass spectrometry (LR-FAB-MS) is a softer ionization technique compared to EI, which often results in less fragmentation and a more prominent molecular ion peak, aiding in the determination of molecular weight.

Table 1: Predicted Mass Spectrometric Data for this compound Derivatives

DerivativeIonization ModePredicted Key Fragments (m/z)Notes
Methyl heptadec-12-enoateEI-MS282 (Molecular Ion), 74 (Base Peak)The m/z 74 peak is characteristic of the McLafferty rearrangement in FAMEs. vulcanchem.com

This table is generated based on typical fragmentation patterns of similar fatty acid esters.

LC-MS/MS for Fatty Acid Profiles

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant platform in lipidomics. mdpi.com It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is particularly advantageous for analyzing complex biological samples, allowing for the quantification of a broad range of fatty acids. nih.govunitn.it LC-MS/MS methods offer high accuracy and reproducibility and are less time-consuming than some other approaches. acs.org The development of advanced LC techniques, such as ultra-high-performance liquid chromatography (UHPLC), further enhances the resolution and speed of analysis. mdpi.com

Recent advancements in LC-MS/MS have enabled faster analysis with minimal sample preparation. unitn.it These methods can be validated for linearity, limit of quantification (LOQ), and repeatability to ensure reliable quantitative data. unitn.it

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other fatty acids and lipids in a sample prior to detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Metabolite Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful tool for the analysis of volatile and thermally stable compounds, including fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs). nih.govnih.gov GC-MS provides excellent chromatographic resolution and, when coupled with mass spectrometry, allows for confident compound identification through mass spectral library matching. thermofisher.comnih.gov

The use of high-resolution GC-MS platforms, such as GC-Orbitrap-MS, offers high mass accuracy, enhancing the confidence in metabolite identification. biorxiv.org For quantitative analysis, GC is often paired with a flame ionization detector (FID), which provides a robust response for hydrocarbons. indiaenvironmentportal.org.in However, MS detection offers greater specificity and the ability to distinguish between co-eluting compounds based on their mass spectra. lipidmaps.org

Table 2: Comparison of GC-based Detectors for Fatty Acid Analysis

DetectorAdvantagesDisadvantages
Flame Ionization Detector (FID) Robust, wide linear range, good for quantification. indiaenvironmentportal.org.inDestructive, provides no structural information. researchgate.net
Mass Spectrometry (MS) Provides structural information, high specificity, can identify unknown compounds. thermofisher.comlipidmaps.orgCan have variable response factors, may require derivatization. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) for Positional and Conformational Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile technique that offers a valuable alternative to GC, particularly for the analysis of non-volatile or thermally labile compounds. researchgate.net A significant advantage of HPLC is its ability to separate positional and geometric (cis/trans) isomers of unsaturated fatty acids, a task that can be challenging for GC. researchgate.netcore.ac.uk

Silver ion HPLC (Ag+-HPLC) is a particularly powerful method for resolving isomers of unsaturated fatty acids. researchgate.net This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the double bonds of the fatty acids, allowing for separation based on the number, position, and configuration of these bonds.

Thin Layer Chromatography (TLC) in Fatty Acid Analysis

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile method for the separation of lipids. sigmaaldrich.comuad.ac.id In fatty acid analysis, TLC is primarily used for the separation of different lipid classes, such as distinguishing free fatty acids from triglycerides or phospholipids (B1166683). aocs.org While often used for qualitative analysis, modern high-performance TLC (HPTLC) allows for quantitative analysis as well. uad.ac.id

TLC is particularly useful as a preliminary separation step. For instance, a complex lipid extract can be separated into its constituent classes on a TLC plate, and the band corresponding to free fatty acids can then be scraped off and further analyzed by more sophisticated techniques like GC-MS or LC-MS. lipidmaps.org Various visualization reagents, such as bromocresol green for acidic compounds or phosphomolybdic acid for general lipids, can be sprayed on the plate to detect the separated compounds. aocs.orgillinois.edu

Emerging Analytical Techniques in Lipidomics Research

The field of lipidomics is continually evolving, with new analytical techniques emerging to provide deeper insights into the complexity of the lipidome. creative-proteomics.comnih.gov These advancements aim to improve sensitivity, throughput, and the ability to analyze lipids directly from biological tissues. nih.gov

One such area of development is in direct-infusion MS, also known as "shotgun lipidomics," which analyzes total lipid extracts without prior chromatographic separation. nih.gov While this approach offers high throughput, it can suffer from ion suppression effects and difficulty in distinguishing isomers. acs.org

Mass spectrometry imaging (MSI) is another powerful emerging technique that allows for the visualization of the spatial distribution of lipids within tissue sections, providing valuable information on their localization in a biological context. mdpi.comacs.org

Furthermore, novel ionization techniques continue to be developed, offering softer ionization and improved sensitivity for lipid analysis. acs.org The integration of multi-omics data, combining lipidomics with genomics, proteomics, and transcriptomics, is also a key future direction, promising a more holistic understanding of the roles of lipids in biological systems. creative-proteomics.comresearchgate.net

Future Research Directions and Potential Applications of Heptadec 12 Enoic Acid

Elucidation of Comprehensive Biosynthetic Pathways for Heptadec-12-enoic Acid and its Bioactive Derivatives

No specific biosynthetic pathways for this compound have been documented in the available literature. Research on other fatty acids suggests that the biosynthesis of unsaturated fatty acids involves a series of desaturase and elongase enzymes. However, the specific enzymes and precursors involved in the formation of the double bond at the 12th position of a heptadecanoic acid backbone have not been identified. Similarly, there is no information on naturally occurring bioactive derivatives of this compound.

In-Depth Investigation of Biological Activities in Diverse Organisms and Ecosystems

There is a lack of studies investigating the biological activities of this compound. While some research has been conducted on isomers such as (Z)-heptadec-9-enoic acid, which has been isolated from marine organisms, the specific effects of this compound on various organisms and its role within ecosystems have not been a subject of published research.

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Due to the absence of studies on the biological activities of this compound, there is consequently no research on its structure-activity relationships. Such studies would require a baseline understanding of its biological effects to explore how modifications to its chemical structure could enhance any potential bioactivity.

Potential Applications in Agricultural Biocontrol and Natural Product Development

There is no information to suggest that this compound has been investigated for applications in agricultural biocontrol or as a lead compound in natural product development.

Ecological Roles and Environmental Impact Studies of Odd-Chain Fatty Acids

While there is growing interest in the ecological roles and environmental impact of odd-chain fatty acids as a class, with studies indicating they can serve as biomarkers for certain organisms and play roles in various physiological processes, no studies have specifically focused on the ecological roles or environmental impact of this compound. The general importance of OCFAs in health and disease is recognized, but this does not provide specific information about the C17:1 isomer .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and characterizing Heptadec-12-enoic acid in complex biological matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For quantification, employ high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD). Calibrate instruments using certified reference standards and validate methods with spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to ensure accuracy .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow hazard evaluation protocols per Regulation (EC) No 1272/2007. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure proper ventilation in workspaces and store the compound in airtight containers at -20°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services .

Q. What experimental protocols are established for synthesizing this compound?

  • Methodological Answer : Optimize catalytic hydrogenation of unsaturated precursors (e.g., octadecenoic acid derivatives) using palladium-on-carbon (Pd/C) under controlled hydrogen pressure. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in hexane/ethyl acetate. Confirm purity (>95%) using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to assess confounding variables (e.g., dosage, model systems). Apply the Bradford Hill criteria to evaluate causality and heterogeneity. Use sensitivity analyses to identify outliers and validate findings via independent replication studies. Cross-reference raw spectral data from repositories like PubChem to verify compound identity .

Q. What strategies mitigate interference from lipid matrices when quantifying this compound in lipidomic studies?

  • Methodological Answer : Implement solid-phase extraction (SPE) with C18 cartridges to isolate the compound from triglycerides and phospholipids. Optimize mobile phase gradients in ultra-HPLC (UHPLC) to separate co-eluting lipids. Validate specificity using high-resolution tandem mass spectrometry (HR-MS/MS) with multiple reaction monitoring (MRM) transitions .

Q. How should researchers design dose-response experiments to evaluate this compound's effects on enzymatic activity?

  • Methodological Answer : Use a factorial design with ≥3 biological replicates per dose. Pre-incubate enzymes (e.g., lipases) with varying concentrations of this compound (0–100 µM) and measure kinetic parameters (Km, Vmax) via Michaelis-Menten plots. Include negative controls (solvent-only) and positive controls (known inhibitors). Analyze data using ANOVA with post-hoc Tukey tests to assess significance .

Q. What systematic review frameworks are suitable for synthesizing evidence on this compound's metabolic roles?

  • Methodological Answer : Adhere to PRISMA guidelines for literature screening, data extraction, and quality assessment. Use tools like ROBINS-I to evaluate bias in observational studies. Stratify findings by study type (in vitro, in vivo, clinical) and employ meta-regression to explore dose-dependent effects. Collaborate with information specialists to ensure comprehensive database searches (e.g., PubMed, Scopus) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide step-by-step protocols in supplemental materials, including instrument calibration details, batch numbers of reagents, and environmental conditions (e.g., temperature, humidity). Share raw data in public repositories (e.g., Zenodo) and use version control software (e.g., Git) for computational analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches address variability in this compound measurements across laboratories?

  • Methodological Answer : Perform inter-laboratory comparisons using standardized reference materials. Apply mixed-effects models to account for between-lab variance. Use proficiency testing schemes (e.g., ISO/IEC 17043) to harmonize methodologies and reduce systematic bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.